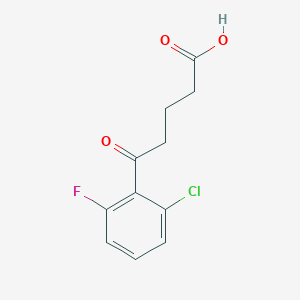

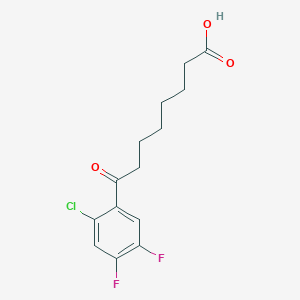

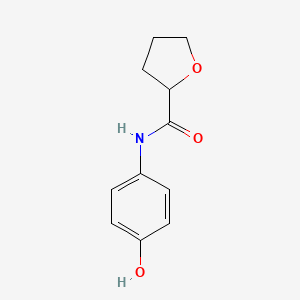

![molecular formula C13H7ClN2O2S B3024021 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzenecarbonitrile CAS No. 27917-77-7](/img/structure/B3024021.png)

4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzenecarbonitrile

Descripción general

Descripción

4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzenecarbonitrile, also known as 4-CPS-3NBC, is a synthetic compound that has been used in scientific research for a variety of applications. It is an important tool in the field of chemistry, as it can be used to synthesize other compounds and study their properties. In addition, 4-CPS-3NBC has been used to study the mechanism of action, biochemical and physiological effects, and advantages and limitations of laboratory experiments.

Aplicaciones Científicas De Investigación

Materials Science and Polymer Chemistry

The compound 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzenecarbonitrile is integral in the synthesis of advanced materials, such as transparent aromatic polyimides. These polyimides, derived from thiophenyl-substituted benzidines, exhibit high refractive indices, small birefringences, and excellent thermomechanical stabilities, making them suitable for applications requiring transparent materials with superior optical and mechanical properties (Tapaswi et al., 2015).

Chemiluminescence Research

Another significant application of this compound is in the study of chemiluminescence. It has been used to synthesize sulfanyl-substituted bicyclic dioxetanes, which upon base-induced decomposition, emit light. This research aids in understanding the chemical foundations of light emission, with potential implications for developing new chemiluminescent probes and materials (Watanabe et al., 2010).

Organic Synthesis and Catalysis

In organic synthesis, derivatives of this compound serve as intermediates in the preparation of complex molecules. For instance, novel synthesis methods using this compound have led to the development of various sulfanilamide derivatives with potential antimicrobial properties. Such derivatives are synthesized and characterized for their structural, thermal, and potential biological activities, showcasing the compound's versatility in facilitating the development of new pharmaceuticals (Lahtinen et al., 2014).

Environmental Chemistry and Toxicology

From an environmental chemistry perspective, derivatives of this compound have been utilized in studies focusing on the degradation of organic contaminants. Research involving the oxidation of co-contaminants during Cr(VI) reactions with sulfite highlights the role of such compounds in understanding and potentially mitigating the environmental impact of industrial pollutants (Dong et al., 2018).

Mecanismo De Acción

Target of Action

A structurally similar compound has been found to interact with theEstrogen receptor beta . This receptor is a nuclear hormone receptor that binds estrogens, and it plays a crucial role in various biological processes, including the regulation of the menstrual cycle and reproductive development.

Mode of Action

These changes could potentially affect the receptor’s ability to bind to specific DNA sequences known as estrogen response elements, thereby influencing the transcription of target genes .

Propiedades

IUPAC Name |

4-(4-chlorophenyl)sulfanyl-3-nitrobenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClN2O2S/c14-10-2-4-11(5-3-10)19-13-6-1-9(8-15)7-12(13)16(17)18/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOWYMVLCSWJQMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SC2=C(C=C(C=C2)C#N)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70384445 | |

| Record name | 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

27917-77-7 | |

| Record name | 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

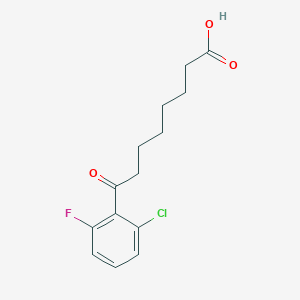

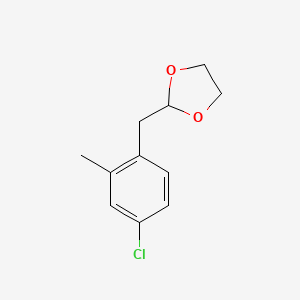

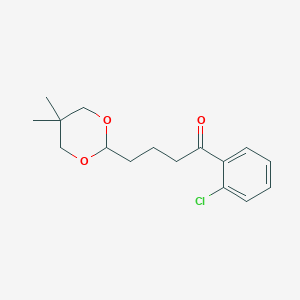

![6-[2-Chloro-4-(methylthio)phenyl]-6-oxohexanoic acid](/img/structure/B3023939.png)

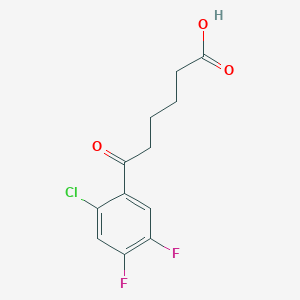

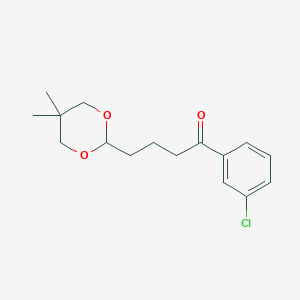

![8-[2-Chloro-4-(methylthio)phenyl]-8-oxooctanoic acid](/img/structure/B3023941.png)